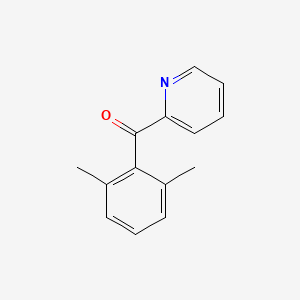

2-(2,6-Dimethylbenzoyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-5-7-11(2)13(10)14(16)12-8-3-4-9-15-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPYTYVJXIMTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642029 | |

| Record name | (2,6-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-51-3 | |

| Record name | (2,6-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,6-Dimethylbenzoyl)pyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2,6-Dimethylbenzoyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic ketone of interest to researchers in medicinal chemistry and materials science. The inherent steric hindrance imposed by the ortho-methyl groups on the benzoyl moiety presents unique challenges that dictate the viable synthetic strategies. This document explores the primary methodologies for constructing the critical C-C bond between the pyridine ring and the carbonyl group, focusing on the acylation of organometallic pyridine precursors and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific application.

Introduction and Strategic Overview

This compound is a member of the 2-pyridyl ketone family, a structural motif found in numerous bioactive molecules and utilized as a key precursor for chiral ligands and catalysts.[1] The synthesis of this particular target is non-trivial due to the significant steric shielding of the carbonyl group by the two ortho-methyl substituents on the phenyl ring. This steric hindrance can impede nucleophilic attack at the carbonyl carbon, often necessitating carefully chosen reagents and reaction conditions.

A retrosynthetic analysis reveals that the most logical disconnection is the C2-C(O) bond, which links the pyridine heterocycle to the acyl group. This leads to two principal synthetic strategies:

-

Nucleophilic Pyridine Approach: Employing a nucleophilic pyridine species at the C2 position, such as 2-lithiopyridine or a 2-pyridyl Grignard reagent, to attack an electrophilic 2,6-dimethylbenzoyl source.

-

Cross-Coupling Approach: Utilizing transition-metal catalysis, typically palladium-based, to couple a C2-functionalized pyridine (e.g., a halopyridine or organostannane) with a suitable 2,6-dimethylbenzoyl partner.

Direct Friedel-Crafts acylation of pyridine is generally not feasible. The pyridine nitrogen is Lewis basic and coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Furthermore, acylation tends to occur on the nitrogen atom first, forming a highly deactivated pyridinium salt.[2] Therefore, this guide will focus on the two more practical and effective strategies outlined above.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of Key Precursor: 2,6-Dimethylbenzoyl Chloride

Both primary synthetic pathways rely on an activated form of 2,6-dimethylbenzoic acid. The most common and effective electrophile is 2,6-dimethylbenzoyl chloride. Its preparation is a foundational step in the overall synthesis. The steric hindrance of the ortho-methyl groups does not significantly impede the conversion of the carboxylic acid to the acyl chloride.

Mechanism and Rationale

The conversion is typically achieved using thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen onto the sulfur atom of thionyl chloride. A subsequent intramolecular rearrangement, driven by the reformation of the carbonyl double bond, expels chloride and sulfur dioxide gas, leading to the formation of the acyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion, making this a highly efficient transformation.[3]

Experimental Protocol: Synthesis of 2,6-Dimethylbenzoyl Chloride

This protocol is adapted from established procedures for converting carboxylic acids to acyl chlorides.[3]

Materials:

-

2,6-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagents: To the flask, add 2,6-dimethylbenzoic acid (1.0 eq). Add anhydrous toluene to dissolve the acid (approx. 5-10 mL per gram of acid).

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature. The addition may be exothermic, and gas evolution (SO₂ and HCl) will be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive vapors.

-

Purification: The resulting crude 2,6-dimethylbenzoyl chloride can often be used directly in the next step. For higher purity, vacuum distillation is recommended. The product is a colorless to pale yellow oil.

Pathway I: Acylation of 2-Lithiopyridine

This pathway represents a classic organometallic approach to ketone synthesis. It involves the generation of a highly nucleophilic 2-lithiopyridine, which subsequently reacts with the electrophilic 2,6-dimethylbenzoyl chloride.[1][4]

Causality and Mechanistic Insights

The success of this method hinges on the efficient generation of the organolithium species. 2-Lithiopyridine is typically prepared from 2-bromopyridine via a lithium-halogen exchange reaction with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C). The low temperature is critical to prevent side reactions, such as the addition of the alkyllithium to the pyridine ring.[2]

Once formed, the 2-lithiopyridine acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of 2,6-dimethylbenzoyl chloride. Despite the steric hindrance of the acyl chloride, the high reactivity of the organolithium reagent is sufficient to drive the reaction forward to form the desired ketone.

Figure 2: Workflow for the organometallic synthesis pathway.

Experimental Protocol: Synthesis via 2-Lithiopyridine

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

2,6-Dimethylbenzoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry ice/acetone bath

Procedure:

-

Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: Add 2-bromopyridine (1.2 eq) to the cold THF.

-

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

-

Acylation: In a separate flask, dissolve 2,6-dimethylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the 2-lithiopyridine solution at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway II: Palladium-Catalyzed Cross-Coupling

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. A Stille coupling between an organostannane and an acyl chloride is a highly effective method for preparing ketones, including sterically hindered ones.[5]

Rationale and Catalytic Cycle

This strategy involves the reaction of 2-(tributylstannyl)pyridine with 2,6-dimethylbenzoyl chloride in the presence of a palladium(0) catalyst. The choice of catalyst and ligands is crucial for achieving high selectivity and yield, preventing side reactions like decarbonylation.[5]

The catalytic cycle generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2,6-dimethylbenzoyl chloride, forming an acyl-Pd(II)-chloride complex.

-

Transmetalation: The pyridine group is transferred from the organostannane to the palladium complex, displacing the chloride and forming an acyl-pyridyl-Pd(II) intermediate. This step is often the rate-determining step.

-

Reductive Elimination: The desired C-C bond is formed as the acyl and pyridyl groups are eliminated from the palladium center, regenerating the Pd(0) catalyst and releasing the final product.

Sources

An In-Depth Technical Guide to 2-(2,6-Dimethylbenzoyl)pyridine: Structure, Synthesis, and Analysis

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridine scaffolds represent a cornerstone of medicinal chemistry and materials science, with their derivatives forming the basis of numerous FDA-approved drugs and functional materials. Among these, 2-(2,6-Dimethylbenzoyl)pyridine, also known as (2,6-dimethylphenyl)(pyridin-2-yl)methanone, emerges as a molecule of significant interest. The steric hindrance introduced by the ortho-methyl groups on the benzoyl moiety, combined with the electronic properties of the pyridine ring, imparts unique conformational and reactivity characteristics. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and in-depth analysis from a practical, field-tested viewpoint, designed to empower researchers in their experimental endeavors.

Unveiling the Core Structure: A Conformational Analysis

The chemical structure of this compound, with the CAS number 898780-51-3, features a pyridine ring linked to a 2,6-dimethylbenzoyl group via a ketone bridge. The most salient feature of this molecule is the steric clash between the ortho-methyl groups of the phenyl ring and the pyridine ring. This steric hindrance forces the two aromatic rings out of planarity, a crucial factor influencing its crystalline packing and interaction with biological targets.

Molecular Properties Summary

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | (2,6-dimethylphenyl)(pyridin-2-yl)methanone |

Note: The data presented is based on publicly available information for a compound with 97.0% purity.

The non-planar conformation, a direct consequence of the ortho-substituents, is a key determinant of the molecule's properties. In drug design, for instance, such a twisted conformation can lead to higher selectivity for a specific protein binding pocket by minimizing non-specific planar stacking interactions.

dot

Caption: Chemical structure of this compound.

Strategic Synthesis: Navigating the Path to Formation

The synthesis of this compound can be approached through several established methodologies for forming carbon-carbon bonds between aromatic systems and carbonyl groups. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups. A common and reliable strategy involves the coupling of a pyridine-based organometallic reagent with a suitably activated 2,6-dimethylbenzoyl derivative.

Grignard-based Approach: A Field-Tested Protocol

This protocol outlines a robust method utilizing a Grignard reagent, a cornerstone of synthetic organic chemistry, providing a reliable and scalable route. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, ensuring efficient bond formation.

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of 2-pyridylmagnesium bromide:

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and may require initial heating to initiate.

-

Maintain a gentle reflux until all the magnesium has been consumed. The resulting dark solution is the Grignard reagent.

-

-

Acylation Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 2,6-dimethylbenzoyl chloride (1.1 eq) in anhydrous THF.

-

Cool the solution of the acid chloride to 0 °C in an ice bath.

-

Slowly add the prepared 2-pyridylmagnesium bromide solution to the cooled acid chloride solution via a cannula or dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

-

Self-Validation Check: The successful formation of the product can be monitored by Thin Layer Chromatography (TCC), observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot. The final structure and purity should be confirmed by the analytical techniques detailed in the following section.

dot

Caption: A self-validating analytical workflow for structural confirmation.

Applications and Future Directions

While specific, large-scale industrial applications of this compound are not widely documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and materials science. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. T[1]he unique steric and electronic properties of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Drug Discovery: The sterically hindered ketone can act as a specific recognition element for protein binding sites. Its derivatives could be explored as inhibitors of enzymes where a non-planar conformation is advantageous for binding.

-

Ligand Design: The pyridine nitrogen can act as a coordination site for metal ions. The bulky dimethylbenzoyl group can influence the coordination geometry and the catalytic activity of the resulting metal complexes.

-

Materials Science: Pyridine-containing polymers are being investigated for applications in high-temperature polymer electrolyte membrane fuel cells. T[2]he specific properties of this molecule could be leveraged in the design of novel functional materials.

The exploration of the biological activity and material properties of this compound and its derivatives presents a promising avenue for future research.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, a reliable synthetic protocol, and a detailed analytical workflow for this compound. By understanding the causality behind experimental choices and employing a self-validating system of analysis, researchers and drug development professionals can confidently synthesize and characterize this intriguing molecule. Its unique structural features, born from the interplay of steric and electronic effects, position it as a valuable scaffold for the development of novel therapeutic agents and functional materials.

References

- BenchChem. (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.

-

Wikipedia. (n.d.). Benzoyl group. Retrieved from [Link]

- Owolabi, A. O., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave Online, 4(1), 22-25.

- Exploring Benzoyl Chloride: Properties, Applications, and Industrial Uses. (n.d.).

-

PubChem. (n.d.). 2-(2,3-Dimethylbenzoyl)pyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

- Baran, P. (2004). Pyridine Synthesis: Cliff Notes.

- Benchchem. (n.d.). 2,6-Dimethyl-4-(2-methylpropyl)pyridine.

- Naghiyev, F. N., et al. (2024). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate.

- ResearchGate. (2017). Crystal structure of (η6-benzene)-(N-(2,6-dimethylphenyl)-1-(pyridin-2-yl)methanimine-κ2N,N′)ruthenium(II) perchlorate monohydrate, C20H20Cl2N2O5Ru.

- GlobalChemMall. (n.d.). China Low Price (2,6-Dimethylphenyl)-Pyridin-2-Ylmethanone Manufacturers, Suppliers.

- Pipzine Chemicals. (n.d.). 2,6-dimethylpyridine.

- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

- Ali, I., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15897.

- International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions.

- Benchchem. (n.d.). Biological Activity of 2,6-Dichloro-4-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals.

- The Benicewicz Group. (n.d.). Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell.

- Google Patents. (n.d.). CN105646334A - Preparation method of 2,6-pyridinedimethanol.

- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 2-Chloro-2',6'-acetoxylidide. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 2,6-Lutidine. In NIST Chemistry WebBook.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(2,6-Dimethylbenzoyl)pyridine

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the compound 2-(2,6-Dimethylbenzoyl)pyridine (Molecular Formula: C₁₄H₁₃NO, Molecular Weight: 211.26 g/mol ). While direct, published experimental spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and extensive data from analogous structures—primarily the parent compound 2-benzoylpyridine—to present a highly accurate, predictive characterization. This guide is designed for researchers, scientists, and professionals in drug development, offering detailed interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside validated experimental protocols and workflow visualizations.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound is a ketone featuring a pyridine ring linked to a 2,6-dimethylphenyl group via a carbonyl bridge. The structural uniqueness of this molecule lies in the steric hindrance introduced by the two ortho-methyl groups on the benzoyl moiety. This steric crowding is expected to influence the conformation of the molecule, particularly the dihedral angle between the carbonyl group and the two aromatic rings, which in turn will manifest in its spectroscopic signatures.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized compounds like this. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups (especially the carbonyl), and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pathways and stability. This guide will dissect each of these techniques in the context of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of each proton. The predicted chemical shifts are based on the known spectrum of 2-benzoylpyridine, with adjustments made for the effects of the two methyl substituents on the benzoyl ring.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale and Expert Insights |

| ~8.70 | d | 1H | H-6' (Pyridine) | The proton ortho to the pyridine nitrogen is the most deshielded due to the inductive effect and lone pair anisotropy of the nitrogen. |

| ~7.90 | td | 1H | H-4' (Pyridine) | This proton is in the para position relative to the benzoyl substituent and experiences a characteristic triplet of doublets pattern. |

| ~7.80 | d | 1H | H-3' (Pyridine) | Coupled primarily to H-4', this proton appears as a downfield doublet. |

| ~7.45 | ddd | 1H | H-5' (Pyridine) | This proton is coupled to H-3', H-4', and H-6', resulting in a complex multiplet. |

| ~7.30 | t | 1H | H-4 (Benzoyl) | The para proton on the dimethylbenzoyl ring, appearing as a triplet due to coupling with the two meta protons. |

| ~7.15 | d | 2H | H-3, H-5 (Benzoyl) | The two meta protons on the dimethylbenzoyl ring are chemically equivalent and appear as a doublet, coupled to the para proton. |

| ~2.10 | s | 6H | -CH₃ | The six protons of the two methyl groups are sterically hindered and magnetically equivalent, resulting in a sharp singlet. This upfield shift compared to toluene is due to steric compression and shielding effects. |

Py = Pyridine Ring, Benzoyl = 2,6-Dimethylbenzoyl Ring

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predictions are based on data from 2-benzoylpyridine and related 2-acylpyridines.[2][3]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale and Expert Insights |

| ~198.0 | C=O (Ketone) | The carbonyl carbon is significantly deshielded and appears far downfield. Steric hindrance from the ortho-methyl groups may cause a slight upfield shift compared to the ~195 ppm of unsubstituted 2-benzoylpyridine. |

| ~154.0 | C-2' (Pyridine) | The carbon atom of the pyridine ring directly attached to the carbonyl group. |

| ~149.0 | C-6' (Pyridine) | The carbon atom ortho to the nitrogen, highly deshielded. |

| ~138.0 | C-2, C-6 (Benzoyl) | The two ipso-carbons bearing the methyl groups. |

| ~137.0 | C-4' (Pyridine) | The para carbon of the pyridine ring. |

| ~136.5 | C-1 (Benzoyl) | The ipso-carbon of the benzoyl ring attached to the carbonyl group. |

| ~130.0 | C-4 (Benzoyl) | The para carbon of the benzoyl ring. |

| ~128.5 | C-3, C-5 (Benzoyl) | The two meta carbons of the benzoyl ring. |

| ~126.0 | C-3' (Pyridine) | Pyridine carbon meta to the nitrogen. |

| ~124.0 | C-5' (Pyridine) | Pyridine carbon meta to the nitrogen. |

| ~19.0 | -CH₃ | The two equivalent methyl carbons appear in the aliphatic region. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Visualization of NMR Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds.

Predicted IR Data

The IR spectrum will be dominated by the strong carbonyl stretch and various aromatic C-H and C=C/C=N stretching vibrations. Data for 2-benzoylpyridine and general pyridine spectra provide a strong basis for these assignments.[4][5][6]

Table 3: Predicted Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment | Expert Insights |

| 3100–3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in both the pyridine and benzoyl rings. |

| 2980–2850 | Medium-Weak | Aliphatic C-H Stretch | Arises from the C-H bonds of the two methyl groups. |

| ~1670 | Strong | C=O Stretch (Ketone) | This will be one of the most intense and sharpest bands in the spectrum. The frequency is typical for an aryl ketone. The conjugation with the pyridine ring and steric hindrance from the methyl groups slightly influences this position compared to a simple diaryl ketone.[7] |

| 1600–1570 | Medium-Strong | C=C and C=N Ring Stretching | Multiple bands in this region are characteristic of the pyridine ring vibrations.[7] |

| 1470–1430 | Medium | C=C Ring Stretching | Aromatic ring "breathing" modes from both rings contribute to absorptions in this region. |

| ~780 and ~740 | Strong | C-H Out-of-Plane Bending | Strong bands in the fingerprint region that are characteristic of the substitution pattern on the aromatic rings. |

Standard Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Processing: The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Visualization of IR (ATR) Workflow

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular formula C₁₄H₁₃NO gives an exact mass of 211.0997 g/mol . The Electron Ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns.[8]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Expert Insights |

| 211 | [M]⁺ | [C₁₄H₁₃NO]⁺ | Molecular Ion Peak. This should be clearly visible and confirms the molecular weight of the compound. |

| 210 | [M-H]⁺ | [C₁₄H₁₂NO]⁺ | Loss of a hydrogen radical, a common fragmentation. |

| 196 | [M-CH₃]⁺ | [C₁₃H₁₀NO]⁺ | Loss of a methyl radical from the benzoyl ring, a favorable fragmentation process. |

| 183 | [M-CO]⁺ or [C₁₂H₉N]⁺ | [C₁₃H₁₃N]⁺ | Loss of carbon monoxide is possible, but less common. A more likely fragment at this m/z would be [Phenyl-pyridinyl-methane]+ from a rearrangement, though this would be m/z 169. The fragment [C₁₂H₉N]⁺ corresponds to 2-phenylpyridine, suggesting cleavage of the C-C bond between the carbonyl and the dimethylphenyl ring followed by loss of the dimethyl group, which is unlikely. Let's re-evaluate. The fragment for 2-benzoylpyridine corresponding to loss of the phenyl group is the pyridyl-carbonyl cation at m/z 106. |

| 133 | [C₉H₉O]⁺ | [C₉H₉O]⁺ | 2,6-Dimethylbenzoyl cation. This fragment arises from the cleavage of the C-C bond between the carbonyl carbon and the pyridine ring. This should be a very prominent peak. |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation. While the dimethylbenzoyl cation (m/z 133) is expected, subsequent fragmentation could lead to the benzoyl cation, though it would be less intense. |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridyl cation. Formed by the cleavage of the C-C bond between the carbonyl and the pyridine ring, with the charge retained on the pyridine fragment. This is expected to be a significant peak. |

Based on fragmentation of analogous ketones, the most characteristic peaks are expected to be the molecular ion (m/z 211), the 2,6-dimethylbenzoyl cation (m/z 133), and the pyridyl cation (m/z 78).

Standard Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of MS (EI) Workflow

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The spectroscopic profile of this compound is distinct and directly reflects its molecular architecture. The ¹H and ¹³C NMR spectra are defined by the sterically hindered dimethylbenzoyl moiety and the characteristic signals of a 2-substituted pyridine ring. The IR spectrum is dominated by a strong carbonyl absorption around 1670 cm⁻¹, confirming the ketone functional group. Finally, the mass spectrum should show a clear molecular ion peak at m/z 211, with predictable fragmentation patterns yielding key daughter ions at m/z 133 and 78. This comprehensive guide provides a robust framework for the identification and characterization of this compound, serving as a reliable reference for synthesis verification and quality control.

References

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

-

PubChem. 2-Benzoylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

Rashid, U. et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

-

SpectraBase. 2-Benzoylpyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. 2-Benzoylpyridine - Optional[Near IR] - Spectrum. Available at: [Link]

-

Loba Chemie. 2-BENZOYLPYRIDINE | 91-02-1. Available at: [Link]

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

Balachandran, V. et al. (2012). Vibrational spectral investigation of pyridine-2,6-dicarbonyl dichloride using ab-initio and density functional theory. Elixir Vib. Spec. 48, 9663-9668. Available at: [Link]

-

Bąchor, D. et al. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. International Journal of Molecular Sciences. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

El-Behery, M. et al. (2015). Synthesis, Characterization and Biological Activity of 2-acetylpyridine-α Naphthoxyacetylhydrazone and Its Metal Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

PubChem. 2-Acetylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Pyridine, 2-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Pyridine. NIST Chemistry WebBook. Available at: [Link]

-

Lonibala, R. K. & Rao, T. R. (2000). Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. Journal of Chemical Sciences. Available at: [Link]

-

ResearchGate. Fragment of ¹H–¹³C HMBC NMR spectrum of 2 in pyridine-d5. Available at: [Link]

-

ResearchGate. IR spectra of pyridine (A) and 2,6-dimethylpyridine (B) adsorption for.... Available at: [Link]

-

Hudson, R. L. & Loeffler, M. J. (2022). Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. Icarus. Available at: [Link]

-

Nikolova, P. et al. (2013). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Available at: [Link]

-

Al-Omair, M. A. et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]

-

ResearchGate. INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Available at: [Link]

-

PubChem. 2-(2,3-Dimethylbenzoyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. CID 67155575. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2,6-Lutidine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Acetylpyridine(1122-62-9) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Benzoylpyridine(91-02-1) IR Spectrum [chemicalbook.com]

- 5. 91-02-1 CAS | 2-BENZOYLPYRIDINE | Ketones | Article No. 01923 [lobachemie.com]

- 6. Pyridine [webbook.nist.gov]

- 7. elixirpublishers.com [elixirpublishers.com]

- 8. 2-(2,3-Dimethylbenzoyl)pyridine | C14H13NO | CID 24723589 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2,6-Dimethylbenzoyl)pyridine

Foreword: A Molecule of Untapped Potential

In the vast landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design.[3] This guide focuses on a specific, yet underexplored derivative: 2-(2,6-Dimethylbenzoyl)pyridine. While direct experimental data on this compound is scarce in peer-reviewed literature, its structure—a fusion of the versatile pyridine ring and a sterically hindered dimethylbenzoyl moiety—presents a compelling case for its potential as a novel building block in drug discovery. The steric hindrance provided by the ortho-methyl groups on the benzoyl ring can be strategically employed to modulate interactions with biological targets or to influence the molecule's metabolic profile.

This document serves as a technical guide, synthesizing established chemical principles and data from closely related analogues to provide a comprehensive profile of this compound. We will delve into its predicted physicochemical and spectroscopic properties, infer its chemical reactivity based on foundational organic chemistry, propose a robust synthetic route, and discuss its potential applications in the pharmaceutical sciences. This guide is designed to be a foundational resource, enabling researchers to embark on the exploration of this promising molecule.

Section 1: Core Molecular Attributes and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and resulting physical properties. While extensive experimental data for this compound is not publicly available, we can define its core attributes through calculation and predict its properties based on well-understood chemical principles and comparison with analogous structures.

Molecular Structure and Identification

The molecule consists of a pyridine ring acylated at the 2-position with a 2,6-dimethylbenzoyl group. The ortho-methyl groups on the phenyl ring impose significant steric constraints, likely forcing the two aromatic rings out of plane.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

Calculated Physicochemical Data

The following table summarizes the key calculated physicochemical properties for the molecule. These values are foundational for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | Calculated |

| Molecular Weight | 211.26 g/mol | Calculated |

| Exact Mass | 211.09971 Da | Calculated |

| Monoisotopic Mass | 211.09971 Da | Calculated |

| Topological Polar Surface Area | 30.0 Ų | Calculated |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 2 (N, O) | Calculated |

| Rotatable Bond Count | 2 | Calculated |

| Melting Point | Not determined | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc) and sparingly soluble in water. | Inferred |

Section 2: Predicted Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of a synthesized compound. While experimental spectra are not available, a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrum can be made based on established principles and data from analogous compounds such as 2-benzoylpyridine and 2,6-dimethyl-substituted aromatics.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the protons on both aromatic rings and the methyl groups.

-

Pyridine Ring Protons (4H): These protons will appear in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the ketone and the nitrogen atom, these signals will be downfield. The proton at the 6-position of the pyridine ring is expected to be the most deshielded (highest ppm value). The signals will exhibit characteristic coupling patterns (doublets, triplets, or doublet of doublets).

-

Dimethylbenzoyl Ring Protons (3H): The three protons on the 2,6-dimethylphenyl ring will also be in the aromatic region, likely between δ 7.0-7.5 ppm. They will appear as a complex multiplet, likely a triplet for the para-proton and a doublet for the two meta-protons.

-

Methyl Protons (6H): The two methyl groups are chemically equivalent due to rotation around the C-C bond (though this rotation may be hindered). They will give rise to a sharp singlet, significantly upfield, likely in the range of δ 2.0-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the δ 190-200 ppm range, characteristic of an aryl ketone.

-

Aromatic Carbons: A total of 11 aromatic carbon signals are expected (5 for the pyridine ring and 6 for the dimethylbenzoyl ring). Their chemical shifts will be in the typical aromatic region of δ 120-160 ppm. The carbon atom of the pyridine ring attached to the ketone (C2) will be significantly downfield.

-

Methyl Carbons (-CH₃): A single signal is expected for the two equivalent methyl carbons, appearing far upfield in the δ 15-25 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band is predicted in the range of 1660-1690 cm⁻¹. This is characteristic of an aryl ketone carbonyl group.

-

C=C and C=N Aromatic Stretches: Multiple sharp bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic rings.

-

C-H Stretches: Aromatic C-H stretching will be observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear as stronger bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 211.

-

Major Fragmentation Pathways: The most likely fragmentation will involve the cleavage of the bond between the carbonyl carbon and the pyridine ring, or the carbonyl carbon and the dimethylphenyl ring. This would lead to characteristic fragment ions such as:

-

[C₅H₄NCO]⁺ at m/z = 106

-

[C₉H₁₁]⁺ (2,6-dimethylphenyl cation) at m/z = 119

-

[C₅H₄N]⁺ (pyridyl cation) at m/z = 78

-

Section 3: Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its three key components: the pyridine ring, the ketone functional group, and the sterically bulky dimethylphenyl moiety.

Basicity and Nucleophilicity

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character. The pKa of the conjugate acid is expected to be lower than that of pyridine itself (pKa ≈ 5.2) due to the electron-withdrawing effect of the 2-benzoyl substituent. This nitrogen can be protonated by strong acids to form a pyridinium salt or alkylated with electrophiles like alkyl halides.[2] However, the bulky 2,6-dimethylbenzoyl group at the adjacent position will provide significant steric hindrance, potentially slowing the rate of reactions at the nitrogen center compared to less hindered 2-acylpyridines.

Reactivity of the Carbonyl Group

The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. It can undergo standard ketone reactions such as:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

-

Grignard/Organolithium Reactions: Addition of organometallic reagents will produce tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl into an alkene.

The steric hindrance from the ortho-methyl groups may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles) for these transformations to proceed efficiently.

Aromatic Ring Reactivity

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS). Reactions like Friedel-Crafts acylation or nitration are notoriously difficult on the pyridine ring itself and typically require harsh conditions, often proceeding in low yield. Furthermore, under the acidic conditions of many EAS reactions, the pyridine nitrogen is protonated, which further deactivates the ring.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions, especially if a good leaving group is present.

Section 4: Proposed Synthesis Protocol

Direct Friedel-Crafts acylation of pyridine is generally not a viable synthetic route due to the deactivation of the ring upon coordination of the Lewis acid catalyst to the nitrogen atom. A more reliable and modern approach involves the metalation of the pyridine ring followed by quenching with an appropriate acylating agent. The following proposed protocol is based on well-established organometallic chemistry for the functionalization of heterocycles.

Disclaimer: This protocol is a scientifically reasoned proposal and has not been experimentally validated from a published source for this specific target molecule. It should be performed with all appropriate safety precautions by trained personnel.

Overall Synthetic Strategy: Lithiation and Acylation

The proposed two-step synthesis involves the preparation of the acylating agent, 2,6-dimethylbenzoyl chloride, followed by the directed ortho-metalation of a suitable pyridine precursor and subsequent acylation.

Diagram: Proposed Synthesis Workflow

Caption: Proposed two-stage synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2,6-Dimethylbenzoyl Chloride

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts). Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add 2,6-dimethylbenzoic acid (1.0 eq). Add anhydrous toluene as the solvent.

-

Reaction: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the suspension at room temperature. After the initial gas evolution subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or by observing the dissolution of the starting acid.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,6-dimethylbenzoyl chloride is often of sufficient purity to be used directly in the next step.

Step 2: Synthesis of this compound

-

Apparatus Setup: Assemble a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum for reagent addition via syringe.

-

Initial Reagents: Add 2-bromopyridine (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.05 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange and formation of the 2-lithiopyridine intermediate.

-

Acylation: In a separate flask, dissolve the crude 2,6-dimethylbenzoyl chloride (from Step 1, ~1.1 eq) in a small amount of anhydrous THF. Add this solution dropwise via syringe to the cold (-78 °C) 2-lithiopyridine solution.

-

Quenching and Workup: After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

Section 5: Potential Applications in Drug Development

The pyridine ring is a key pharmacophore in a wide array of therapeutic agents, including treatments for cancer, viral infections, and central nervous system disorders. The strategic incorporation of a pyridine moiety can enhance a molecule's solubility, modulate its basicity for salt formation, and provide a vector for hydrogen bonding interactions with protein targets.

The unique structural feature of this compound is the sterically encumbered ketone linkage. This has several potential implications for drug design:

-

Conformational Restriction: The steric clash between the ortho-methyl groups and the pyridine ring will lock the molecule into a specific, non-planar conformation. This pre-organization can be highly beneficial for binding to a well-defined pocket on a target protein, potentially leading to higher affinity and selectivity.

-

Metabolic Stability: The methyl groups can act as "metabolic shields," protecting the adjacent carbonyl group and the aromatic rings from enzymatic degradation (e.g., by cytochrome P450 enzymes). This could lead to an improved pharmacokinetic profile with a longer in vivo half-life.

-

Modulation of Physicochemical Properties: The bulky, lipophilic dimethylbenzoyl group will increase the overall lipophilicity of the molecule compared to a simple 2-benzoylpyridine, which can be fine-tuned to optimize membrane permeability and other ADME (absorption, distribution, metabolism, and excretion) properties.

This molecule could serve as a valuable starting point or intermediate for the synthesis of novel kinase inhibitors, GPCR modulators, or other targeted therapies where precise conformational control and metabolic stability are desired.

References

- U.S.

- Chinese Patent CN103044321A, "Synthesis process of 2,6-diacetyl pyridine," Google P

- Chinese Patent CN105801383A, "A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride," Google P

- Chinese Patent CN101157653A, "Method for preparing 2,6-diacetyl pyridine," Google P

-

Hunsaker, E. H., et al. (2018). "Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives." PubMed Central. [Link]

-

Organic Chemistry Explained (2022). "Preparation of Pyridines, Part 3: By Acylation." YouTube. [Link]

-

YakScience (2017). "Friedel-Crafts Acylation Made Super Easy!" YouTube. [Link]

-

Unknown Author. "Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine." ResearchGate. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

-

Baran, P. (2004). "Pyridine Synthesis: Cliff Notes." Baran Lab, Scripps Research. [Link]

-

Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]

-

3-benzoylpyridine. Organic Syntheses Procedure. [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Gu, G., & Lu, M. (2010). A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE. Semantic Scholar. [Link]

-

Heterocycles Part 2: Pyridine. (2021). YouTube. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. [Link]

-

Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. [Link]

Sources

Potential coordination sites of 2-(2,6-Dimethylbenzoyl)pyridine

An In-depth Technical Guide to the Coordination Chemistry of 2-(2,6-Dimethylbenzoyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (DMBP), a pyridine-ketone derivative whose coordination behavior is critically governed by intramolecular steric constraints. We delve into the fundamental structural characteristics of DMBP, identifying its potential nitrogen and oxygen donor sites. The central theme of this paper is an exploration of how the significant steric hindrance imposed by the ortho-methyl groups on the benzoyl moiety dictates the ligand's preference for either monodentate or bidentate coordination. Through a combination of theoretical analysis, proposed experimental workflows, and predictive data, this guide serves as a resource for researchers in coordination chemistry, catalysis, and materials science, offering insights into the rational design of metal complexes with sterically demanding ligands.

Introduction

Pyridine-based ligands have been cornerstones in the development of coordination chemistry, offering a rich diversity of structures and reactivities.[1] Within this class, 2-acylpyridines are of particular interest as they possess two proximal donor atoms: the pyridine nitrogen and the carbonyl oxygen. This arrangement allows them to act as bidentate N,O-chelating agents, forming stable five-membered rings with metal centers.

This guide focuses on a sterically encumbered analogue, this compound (DMBP). The introduction of two methyl groups at the ortho positions of the benzoyl ring creates a sterically crowded environment around the carbonyl oxygen donor. This structural feature raises a critical question: to what extent does this steric hindrance affect the ligand's ability to form a chelate ring? Understanding this interplay between electronic donor capacity and steric demand is crucial for predicting and controlling the geometry and, consequently, the reactivity of the resulting metal complexes. This document provides a foundational analysis of DMBP's potential coordination sites and outlines robust experimental and computational strategies to elucidate its coordination behavior.

Molecular Structure and Potential Donor Sites

The coordination potential of DMBP is rooted in its molecular architecture, which features two primary Lewis basic sites. However, the accessibility of these sites is not equal, a fact that defines the ligand's unique chemical personality.

The Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a classic σ-donor site. It is sp²-hybridized with a lone pair of electrons residing in an orbital in the plane of the ring, making it readily available for coordination to a metal ion. In the absence of other factors, this site would be the primary point of interaction, typical of simple pyridine ligands.[2]

The Carbonyl Oxygen

The exocyclic carbonyl group presents a second potential donor site. The oxygen atom possesses lone pairs that can engage with a Lewis acidic metal center. In unsubstituted 2-benzoylpyridine, this oxygen atom readily participates in coordination to form a stable N,O-chelate.[3]

The Critical Role of Steric Hindrance

The defining feature of DMBP is the 2,6-dimethylphenyl substituent. These two ortho-methyl groups flank the carbonyl oxygen, creating a sterically congested pocket. This steric bulk can:

-

Force the benzoyl ring to rotate out of the plane of the pyridine-carbonyl system, misaligning the oxygen's lone pairs for optimal orbital overlap with a metal center.

-

Prevent a metal ion from approaching the oxygen atom closely enough to form a strong coordinate bond.

This steric clash is the primary determinant of the ligand's coordination mode, creating a competition between the formation of a thermodynamically favorable chelate ring and the kinetic and steric barriers to achieving it.

Caption: Structure of DMBP with key sites highlighted.

Predicted Coordination Modes

Based on its structure, DMBP can be predicted to adopt one of two primary coordination modes, with the balance tipped by the steric profile of both the ligand and the metal center.

Mode A: Monodentate N-Coordination

In this mode, only the sterically unencumbered pyridine nitrogen binds to the metal center. The carbonyl oxygen remains uncoordinated. This outcome is favored when:

-

The metal center itself is sterically bulky (e.g., coordinated by other large ligands).

-

The energetic penalty of steric clash outweighs the stability gained from chelation.

-

Strong solvent molecules compete effectively for the coordination site that the carbonyl oxygen would occupy.

Mode B: Bidentate N,O-Chelation

Here, both the pyridine nitrogen and the carbonyl oxygen bind to the same metal center, forming a five-membered chelate ring. For this to occur, the ligand must adopt a specific conformation where the C=O bond is roughly cis to the C-N bond of the pyridine ring. The steric repulsion from the methyl groups must be overcome, which may result in distorted bond angles and elongated metal-oxygen bonds compared to non-sterically hindered analogues.

Caption: Plausible coordination modes of DMBP.

Experimental & Computational Characterization Workflow

A multi-pronged approach combining synthesis, spectroscopy, structural analysis, and computational modeling is required to definitively determine the coordination behavior of DMBP.

Caption: Integrated workflow for studying DMBP coordination.

Synthesis of DMBP-Metal Complexes

The synthesis of metal complexes is the first practical step. A general protocol serves as a self-validating system; successful isolation of a crystalline product confirms a stable interaction between the ligand and metal.

Protocol: Synthesis of a Dichlorido[this compound]metal(II) Complex

-

Ligand Dissolution: Dissolve 1.0 equivalent of DMBP (e.g., 0.211 g, 1.0 mmol) in a suitable solvent such as acetonitrile or ethanol (10 mL) in a round-bottom flask.

-

Metal Salt Addition: In a separate vial, dissolve 1.0 equivalent of a metal(II) chloride salt (e.g., ZnCl₂ or CuCl₂) in the same solvent (5 mL).

-

Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

-

Rationale: Dropwise addition prevents localized high concentrations of the metal salt, promoting the formation of the desired mononuclear complex.

-

-

Reaction Monitoring: Stir the mixture for 2-4 hours. A color change or the formation of a precipitate often indicates complex formation.

-

Isolation: If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo. If the solution remains clear, reduce the volume under reduced pressure and/or attempt crystallization.

Spectroscopic Elucidation

Spectroscopy provides the first clues about the coordination mode in the bulk sample.

Infrared (IR) Spectroscopy This is the most direct spectroscopic probe for the involvement of the carbonyl oxygen. Coordination to a metal center withdraws electron density from the C=O bond, weakening it and causing its characteristic stretching frequency, ν(C=O), to decrease.

-

Protocol: Acquire an IR spectrum of the free DMBP ligand and the synthesized metal complex using an ATR-FTIR spectrometer.

-

Interpretation: A shift in the ν(C=O) band from ~1670 cm⁻¹ (free ligand) to a lower wavenumber (e.g., 1630-1650 cm⁻¹) is strong evidence for N,O-chelation.[3] A negligible shift suggests monodentate N-coordination.

| Compound State | Expected ν(C=O) Range (cm⁻¹) | Interpretation |

| Free DMBP Ligand | 1665 - 1680 | Uncoordinated carbonyl |

| N,O-Chelated Complex | 1630 - 1650 | Coordinated carbonyl |

| N-Monodentate Complex | 1660 - 1675 | Uncoordinated carbonyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy reveals changes in the electronic environment of the pyridine ring upon coordination.

-

Protocol: Dissolve the free ligand and the synthesized complex (if sufficiently soluble and diamagnetic, e.g., a Zn(II) complex) in a suitable deuterated solvent (e.g., CD₃CN or DMSO-d₆) and acquire ¹H NMR spectra.

-

Interpretation: Coordination of the pyridine nitrogen causes a deshielding effect, resulting in a downfield shift of the signals for the pyridine protons, particularly the proton at the 6-position. This confirms M-N bond formation but does not, by itself, confirm the coordination mode.

Definitive Structural Analysis: Single-Crystal X-ray Diffraction

This is the unequivocal method to determine the solid-state structure, providing precise bond lengths, bond angles, and the definitive coordination mode.

Protocol: Crystal Growth via Vapor Diffusion

-

Solution Preparation: Prepare a concentrated solution of the synthesized complex in a polar solvent (e.g., acetonitrile).

-

Setup: Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a small amount of a less polar, more volatile anti-solvent (e.g., diethyl ether).

-

Diffusion: Allow the anti-solvent vapor to slowly diffuse into the solution of the complex over several days. This gradual decrease in solubility promotes the growth of high-quality single crystals.[4]

-

Rationale: Slow crystal growth is essential for obtaining a well-ordered lattice suitable for diffraction. Vapor diffusion provides the slow, controlled change in solvent conditions necessary for this process.

-

A successful crystal structure will reveal the coordination number of the metal, the geometry of the complex, and the exact binding mode of the DMBP ligand.

| Structural Parameter | Hypothetical Value for [Zn(DMBP)Cl₂] | Interpretation |

| Coordination Mode | Bidentate (N,O) | Both N and O atoms are bound to Zn. |

| Zn-N Bond Length | ~2.1 Å | Typical for Zn-Pyridine bonds.[5] |

| Zn-O Bond Length | ~2.3 Å | Likely elongated due to steric strain. |

| N-Zn-O Bite Angle | ~75° | Characteristic of a 5-membered chelate ring. |

| Dihedral Angle | > 20° | Angle between pyridine and benzoyl rings, indicating rotation to relieve steric clash. |

Conclusion

The coordination chemistry of this compound presents a classic case study in the balance between chelate stabilization and steric repulsion. While possessing both nitrogen and oxygen donor atoms poised for bidentate chelation, the profound steric hindrance from the ortho-methyl groups on the benzoyl ring is the overriding factor governing its interaction with metal centers. Spectroscopic methods, particularly IR spectroscopy, offer strong preliminary evidence for the coordination mode, but only single-crystal X-ray diffraction can provide a definitive structural answer. We predict that for most transition metals, DMBP will still act as an N,O-bidentate ligand, but the resulting complexes will exhibit significant structural distortions, including elongated metal-oxygen bonds and a pronounced twisting of the benzoyl group, to accommodate the steric strain. This inherent strain can be a valuable tool for tuning the electronic and reactive properties of the resulting metal complexes, making DMBP a compelling ligand for further investigation in catalyst and materials design.

References

-

Ulatowska, J., et al. (2022). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Available at: [Link]

-

Beraldo, H., et al. (2007). Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Wikipedia. (n.d.). Transition metal pyridine complexes. Available at: [Link]

-

Gupta, R., et al. (2018). The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. Dalton Transactions. Available at: [Link]

-

Liu, X., et al. (2012). Dichlorido{2-[(2,6-dimethylphenyl)iminomethyl]pyridine-κ2 N,N′}zinc. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Abdolmaleki, S., et al. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports. Available at: [Link]

-

Gu, G., & Lu, M. (2010). A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules. Available at: [Link]

-

Zhang, Q., et al. (2018). Synthesis and crystal structure of a two-dimensional CoII coordination polymer: poly[(μ3-3-carboxybenzoato)[μ2-5-(pyridin-4-yl)-1H,2′H-3,3′-bi[1,2,4-triazole]]cobalt(II)]. IUCrData. Available at: [Link]

-

Kuleshova, I. A., et al. (2023). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Molecules. Available at: [Link]

-

Hasan, M., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research. Available at: [Link]

-

Elleuch, S., et al. (2022). The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis. Crystals. Available at: [Link]

-

ResearchGate. (2015). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Available at: [Link]

-

El-Ghamry, M. A., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. IUCrData. Available at: [Link]

-

Al-shamari, M. A., et al. (2023). Synthesis, Characterization, and Spectroscopic Studies of 2,6-Dimethylpyridyl-Linked Cu(I)-CNC Complexes: The Electronic Influence of Aryl Wingtips on Copper Centers. Inorganic Chemistry. Available at: [Link]

-

Bouzayani, B., et al. (2021). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate. IUCrData. Available at: [Link]

-

Carlucci, C., et al. (2024). One-Dimensional and Two-Dimensional Zn(II) Coordination Polymers with Ditopic Imidazo[1,5-a]pyridine: A Structural and Computational Study. Polymers. Available at: [Link]

-

ResearchGate. (2013). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): Synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Available at: [Link]

-

ResearchGate. (2021). Speciation and Photoluminescent Properties of a 2,6‐Bis(pyrrol‐2‐yl)pyridine in Three Protonation States. Available at: [Link]

-

CONICET Digital. (2023). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. Available at: [Link]

Sources

- 1. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 3. Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dichlorido{2-[(2,6-dimethylphenyl)iminomethyl]pyridine-κ2 N,N′}zinc - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(2,6-Dimethylbenzoyl)pyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,6-Dimethylbenzoyl)pyridine, a heterocyclic aromatic ketone of interest to researchers in medicinal chemistry and materials science. In the absence of extensive empirical solubility data in peer-reviewed literature, this guide establishes a predictive framework grounded in the molecule's physicochemical properties and the fundamental principles of solvent-solute interactions. We will explore the theoretical underpinnings of its solubility in a range of common organic solvents, from polar protic and aprotic to nonpolar systems. Furthermore, this document outlines a detailed, best-practice experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, facilitating informed solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound is a derivative of pyridine, a fundamental heterocyclic aromatic compound.[1] Its structure features a pyridine ring linked to a benzoyl group, which is further substituted with two methyl groups at the 2 and 6 positions of the phenyl ring. This unique arrangement of a basic pyridine nitrogen, a polar carbonyl group, and a sterically hindered, nonpolar dimethylphenyl moiety imparts a distinct set of physicochemical properties that govern its solubility. Understanding these properties is paramount for its application in various chemical processes, including reaction chemistry, chromatography, and formulation development.

Physicochemical Properties

While specific experimental data for this compound is sparse, we can infer its key properties from its structure and data available for similar compounds.

| Property | Value/Description | Source |

| Molecular Formula | C₁₄H₁₃NO | [2] |

| Molecular Weight | 211.26 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Key Functional Groups | Pyridine ring (basic nitrogen), Ketone (carbonyl group), Aromatic rings, Methyl groups | Inferred |

| Polarity | Moderately polar | Inferred |

| Hydrogen Bond Acceptor | Yes (Pyridine nitrogen and carbonyl oxygen) | Inferred |

| Hydrogen Bond Donor | No | Inferred |

The presence of the pyridine nitrogen and the carbonyl oxygen makes the molecule a hydrogen bond acceptor, capable of interacting with protic solvents. The overall polarity is a balance between the polar pyridine and ketone functionalities and the nonpolar dimethylphenyl group.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the pyridine ring create a significant molecular dipole, allowing for strong interactions with other polar molecules.

-

Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, interacting favorably with protic solvents (e.g., alcohols).

-

Van der Waals Forces (London Dispersion Forces): The aromatic rings and alkyl groups contribute to nonpolar surface area, leading to dispersion forces that are significant in interactions with nonpolar solvents.

The interplay of these forces dictates the solubility of this compound in various solvent classes.

Figure 1: Logical relationship between the structural features of this compound and its expected interactions with different solvent classes.

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles outlined above, we can predict the qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Class | Key Interactions | Predicted Solubility |

| Methanol | Polar Protic | Hydrogen bonding, Dipole-dipole | High |

| Ethanol | Polar Protic | Hydrogen bonding, Dipole-dipole | High |

| Acetone | Polar Aprotic | Dipole-dipole | High |

| Ethyl Acetate | Moderately Polar Aprotic | Dipole-dipole | Moderate to High |

| Dichloromethane | Polar Aprotic | Dipole-dipole | High |

| Chloroform | Polar Aprotic | Dipole-dipole, weak H-bonding | High |

| Toluene | Nonpolar (Aromatic) | Van der Waals, π-stacking | Moderate |

| Hexane | Nonpolar (Aliphatic) | Van der Waals | Low |

| Diethyl Ether | Slightly Polar | Dipole-dipole, Van der Waals | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong Dipole-dipole | Very High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Strong Dipole-dipole | Very High |

Rationale:

-

High Solubility in Polar Solvents: The presence of the polar ketone and pyridine functionalities suggests strong dipole-dipole interactions with polar solvents like acetone, dichloromethane, DMSO, and DMF.[4][5] The ability to accept hydrogen bonds further enhances solubility in protic solvents such as methanol and ethanol.

-

Moderate Solubility in Aromatic and Slightly Polar Solvents: The aromatic nature of both the pyridine and dimethylphenyl rings allows for favorable π-stacking interactions with aromatic solvents like toluene. Diethyl ether, being slightly polar, can engage in some dipole-dipole interactions, leading to moderate solubility.

-

Low Solubility in Nonpolar Aliphatic Solvents: In nonpolar aliphatic solvents like hexane, the primary intermolecular forces are weak van der Waals forces. The energy required to overcome the stronger dipole-dipole interactions within the crystal lattice of this compound is not sufficiently compensated by the weak interactions with hexane, resulting in poor solubility.